molecular formula C14H7ClN2O2S B14252128 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- CAS No. 478171-86-7

2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-

Cat. No.: B14252128
CAS No.: 478171-86-7
M. Wt: 302.7 g/mol
InChI Key: XMVLBIGDGOEAST-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-: is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure, which is fused with an imidazo[2,1-b]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a Knoevenagel condensation reaction between salicylaldehyde and an appropriate β-ketoester.

    Chlorination: The benzopyran core is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Imidazo[2,1-b]thiazole Ring: The chlorinated benzopyran is reacted with an appropriate thioamide and an α-halo ketone to form the imidazo[2,1-b]thiazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different chemical properties.

    2H-1-Benzopyran-2-one, 6-hydroxy-: A hydroxylated derivative with potential biological activities.

Properties

CAS No.

478171-86-7

Molecular Formula

C14H7ClN2O2S

Molecular Weight

302.7 g/mol

IUPAC Name

6-chloro-3-imidazo[2,1-b][1,3]thiazol-6-ylchromen-2-one

InChI

InChI=1S/C14H7ClN2O2S/c15-9-1-2-12-8(5-9)6-10(13(18)19-12)11-7-17-3-4-20-14(17)16-11/h1-7H

InChI Key

XMVLBIGDGOEAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CN4C=CSC4=N3

Origin of Product

United States

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